

Thiamine Bromide as a Catalyst in Organic Reactions: Application Notes and Protocols

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Compound of Interest

Compound Name: *Thiamine bromide*

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Introduction

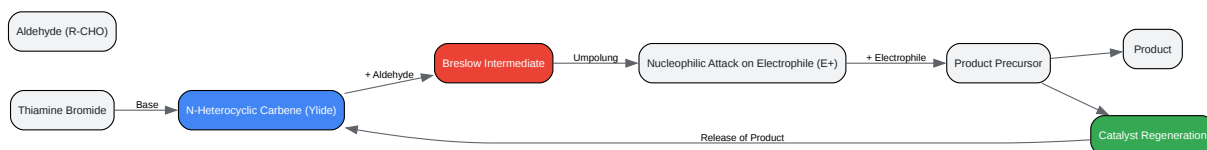
Thiamine, also known as Vitamin B1, has emerged as a versatile and environmentally benign organocatalyst in a variety of organic transformations.[1][2][3] Its catalytic activity stems from the thiazolium ring, which, upon deprotonation in the presence of a base, forms an N-heterocyclic carbene (NHC). This NHC species is capable of inducing "umpolung" or reverse polarity in aldehydes, transforming them from electrophiles into nucleophilic species.[4] This unique reactivity allows for the formation of key carbon-carbon and carbon-heteroatom bonds.

While thiamine hydrochloride is more commonly cited in the literature, **thiamine bromide** can be used interchangeably as the catalytic activity is associated with the thiamine cation, and the halide counter-ion (bromide or chloride) generally does not significantly influence the reaction outcome.[5][6] This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by **thiamine bromide**.

Core Concept: The Mechanism of Thiamine Catalysis (Umpolung)

The catalytic cycle of thiamine in these reactions is initiated by the deprotonation of the acidic proton at the C2 position of the thiazolium ring to form a nucleophilic N-heterocyclic carbene (ylide). This ylide then attacks the carbonyl carbon of an aldehyde, leading to the formation of a

key tetrahedral intermediate known as the Breslow intermediate. This intermediate is central to the umpolung reactivity, as it effectively masks the electrophilic nature of the aldehyde carbonyl carbon and imparts nucleophilic character to it.



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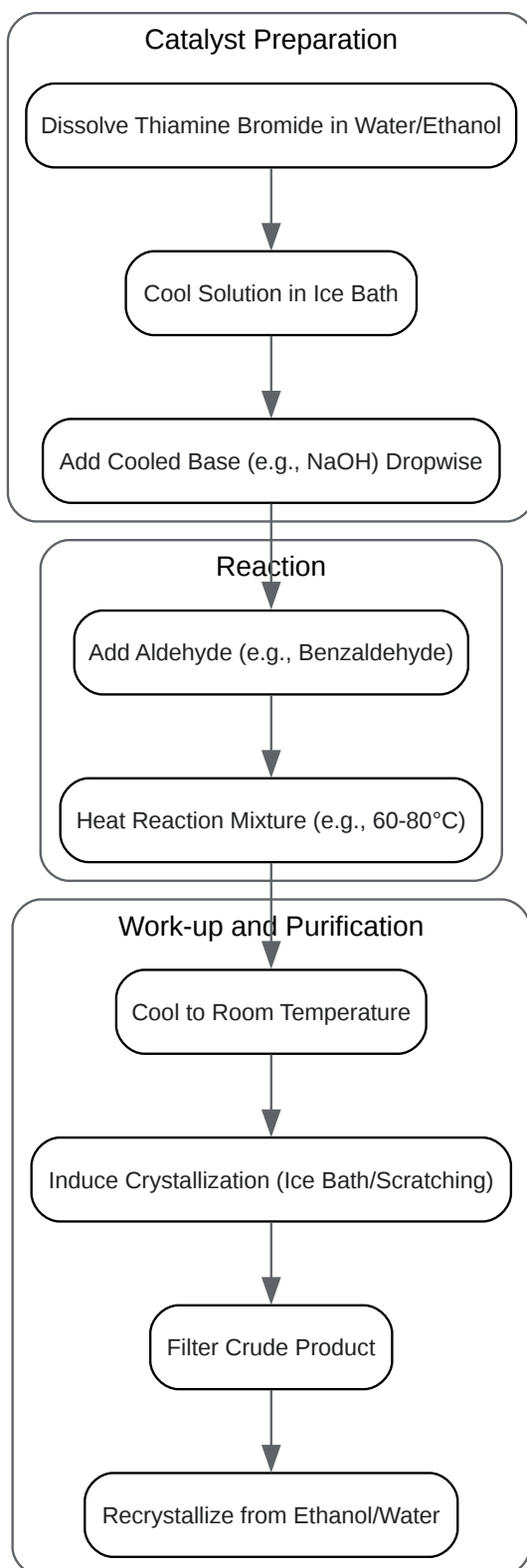
Caption: General mechanism of thiamine-catalyzed reactions via umpolung.

Key Applications and Experimental Protocols

Benzoin Condensation

The benzoin condensation is a classic carbon-carbon bond-forming reaction that involves the dimerization of two aldehydes to form an α -hydroxy ketone. Thiamine is a green and efficient alternative to the traditionally used toxic cyanide catalysts.

Experimental Workflow:



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